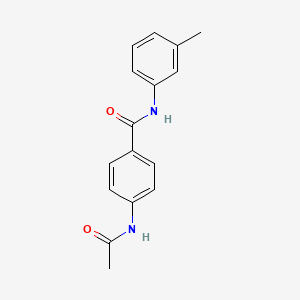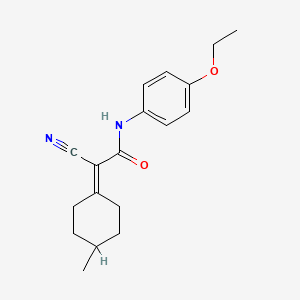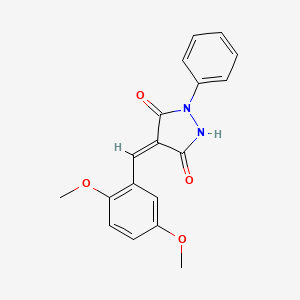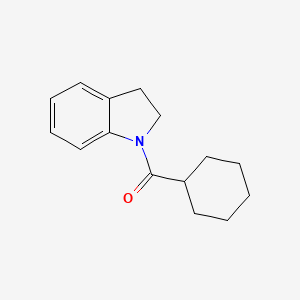
4-(acetylamino)-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(acetylamino)-N-(3-methylphenyl)benzamide, also known as AM404, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It was first discovered in 1993 as an endogenous ligand for the cannabinoid receptor type 1 (CB1) and has since been found to have various biochemical and physiological effects.
Scientific Research Applications
Histone Deacetylase Inhibition and Cancer Therapy
- "4-(acetylamino)-N-(3-methylphenyl)benzamide" and its derivatives have been studied for their potential as histone deacetylase inhibitors, a class of compounds that can block cancer cell proliferation and induce apoptosis. Such compounds are being explored for their anticancer properties, showing promise in inhibiting HDACs 1-3 and 11 at submicromolar concentrations, which is critical for the development of new anticancer drugs (Zhou et al., 2008).
Antitumor Activity
- The antitumor activity of related benzamide derivatives has been confirmed through various studies, demonstrating significant activity against solid tumors in preclinical models. This includes activities like inducing histone hyperacetylation, a crucial step in the modification of gene expression that can lead to tumor cell death (Kraker et al., 2003).
Anticholinesterase Activity
- Certain benzamide derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain (Sugimoto et al., 1990).
Molecular Structure and Antioxidant Activity
- The structural analysis and antioxidant activity of benzamide derivatives have also been explored, highlighting the importance of these compounds in potentially combating oxidative stress-related diseases (Demir et al., 2015).
Metabolism and Pharmacokinetics
- Research into the metabolism and pharmacokinetics of benzamide derivatives provides valuable insight into their absorption, biotransformation, and excretion, which is essential for drug development and therapeutic application. These studies help in understanding how such compounds are processed in the body and their potential as therapeutic agents (Potts et al., 1989).
Properties
IUPAC Name |
4-acetamido-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-15(10-11)18-16(20)13-6-8-14(9-7-13)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXDRQMBGWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

